molecular formula C23H24ClN5OS B2831439 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1116006-50-8

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2831439
CAS No.: 1116006-50-8
M. Wt: 453.99
InChI Key: XFFAOKHHGKAAPA-UHFFFAOYSA-N
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Description

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a 2-chlorobenzylamino group and a thioether linkage to a phenylpiperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The 2-chlorobenzylamino group is then introduced via nucleophilic substitution, followed by the formation of the thioether linkage using a thiol reagent. The final step involves the coupling of the phenylpiperazine moiety through an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can result in various substituted derivatives.

Scientific Research Applications

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying biochemical pathways and mechanisms.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-((2-Bromobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-((6-((2-Fluorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-((6-((2-Methylbenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

What sets 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone apart from similar compounds is the presence of the 2-chlorobenzyl group, which can influence its reactivity and interaction with biological targets. This unique structural feature can lead to different biological activities and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c24-20-9-5-4-6-18(20)15-25-21-14-22(27-17-26-21)31-16-23(30)29-12-10-28(11-13-29)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFAOKHHGKAAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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